Cryphonectric acid

Description

Contextualization within Natural Product Chemistry

Cryphonectric acid is classified as a polyketide, a diverse group of secondary metabolites synthesized by a wide range of organisms, including fungi, bacteria, and plants. nih.gov Within the vast landscape of natural products, it is recognized as an isobenzofuranone derivative. researchgate.net The study of such compounds is a cornerstone of natural product chemistry, a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances from natural sources. These molecules often possess potent biological activities, making them valuable as pharmaceuticals, agrochemicals, and research tools. acs.orgacs.org The investigation of this compound and its synthetic analogues continues to contribute to the development of new bioactive molecules. researchgate.netacs.org

Historical Perspective of its Discovery and Initial Characterization

This compound was first isolated and characterized from a hypovirulent (less virulent) strain of Cryphonectria parasitica. acs.orgnih.gov This discovery was part of broader investigations into the secondary metabolites produced by this fungus, which is the causative agent of chestnut blight. acs.org Initial characterization involved techniques such as Nuclear Magnetic Resonance (NMR) analysis and derivatization reactions to determine its chemical structure. acs.orgnih.gov It was identified as the most abundant metabolite produced by the studied hypovirulent strain, highlighting its potential significance in the fungus's biology. acs.org The initial studies also reported its physical and chemical properties, including its molecular formula (C15H10O8), melting point, and spectroscopic data. acs.org

Broader Significance in Fungal Metabolomics and Plant Pathology Research

The study of this compound has significant implications for both fungal metabolomics and plant pathology. Metabolomics, the comprehensive analysis of metabolites in a biological system, has become a crucial tool for understanding fungal pathogenesis. mdpi.com this compound is one of many secondary metabolites produced by C. parasitica, and its production can be influenced by factors such as viral infections (hypovirulence). nih.govnih.gov

In the context of plant pathology, C. parasitica is infamous for causing chestnut blight, a disease that devastated American chestnut populations. researchgate.netnih.gov Understanding the role of its secondary metabolites, including this compound, is essential for deciphering the mechanisms of its virulence and the complex interactions with its host, the chestnut tree. researchgate.netasm.org While diaporthin (B88546) was previously identified as a phytotoxic compound from both virulent and hypovirulent strains, the biological activity of this compound and other metabolites continues to be an active area of research. acs.orgnih.gov The production of various secondary metabolites by C. parasitica can be altered by the presence of mycoviruses, which can in turn affect the fungus's virulence in a phenomenon known as hypovirulence. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10O8 |

|---|---|

Molecular Weight |

318.23 g/mol |

IUPAC Name |

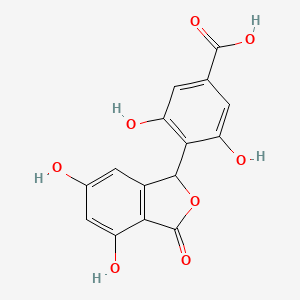

4-(4,6-dihydroxy-3-oxo-1H-2-benzofuran-1-yl)-3,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C15H10O8/c16-6-3-7-11(10(19)4-6)15(22)23-13(7)12-8(17)1-5(14(20)21)2-9(12)18/h1-4,13,16-19H,(H,20,21) |

InChI Key |

MYNCQCHJQQBWNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)C2C3=C(C(=CC(=C3)O)O)C(=O)O2)O)C(=O)O |

Synonyms |

cryphonectric acid |

Origin of Product |

United States |

Biological Sources and Production of Cryphonectric Acid

Fungal Origin: Cryphonectria parasitica as a Primary Producer

Cryphonectria parasitica is an ascomycete fungus infamous for causing chestnut blight, a devastating disease that decimated American chestnut populations in the early 20th century. acs.orgwikipedia.org The fungus exists in both virulent and less aggressive, or hypovirulent, forms.

Production by Hypovirulent Strains of Cryphonectria parasitica

Cryphonectric acid is a significant metabolite produced by hypovirulent strains of Cryphonectria parasitica. acs.orgnih.govresearchgate.net These strains are infected with a mycovirus, Cryphonectria hypovirus 1 (CHV1), which attenuates the fungus's virulence. eppo.int The presence of this virus leads to a cascade of changes in the fungus's metabolism, including the production of this compound. frontiersin.org

Research has shown that this compound is the most abundant secondary metabolite isolated from cultures of certain hypovirulent strains. acs.orgnih.gov For instance, a study on the hypovirulent strain E13 of C. parasitica led to the isolation of several compounds, with this compound being the most plentiful. acs.org Along with this compound, other metabolites such as diaporthin (B88546), (+)-orthosporin, and L-p-hydroxyphenyllactic acid have also been identified in these strains. acs.orgnih.gov

The production of this compound is a distinguishing feature of these virus-infected, less pathogenic fungal strains. acs.orgnih.gov This has led to investigations into its potential role in the complex interactions between the fungus, the hypovirus, and the host chestnut tree.

Comparative Analysis of Production Across Cryphonectria Species

While Cryphonectria parasitica is the primary and most well-documented producer of this compound, other species within the Cryphonectria genus have also been a subject of study. For example, Cryphonectria radicalis can also colonize chestnut bark. eppo.int However, detailed comparative studies focusing specifically on the quantitative production of this compound across a wide range of Cryphonectria species are not extensively available in the current literature. The focus has predominantly remained on the virulent and hypovirulent strains of C. parasitica due to its significant ecological and economic impact. peercommunityin.org Genomic comparisons between different strains of C. parasitica have revealed stable gene and transposable element repertoires, but also significant chromosomal rearrangements that could influence secondary metabolite production. peercommunityin.org

Environmental and Cultivation Factors Influencing Biosynthesis

The biosynthesis of secondary metabolites in fungi, including this compound, is significantly influenced by environmental and cultivation conditions. These factors can alter the metabolic pathways of the fungus, leading to variations in the types and quantities of compounds produced. mdpi.com

For the laboratory production of this compound, specific cultivation conditions have been detailed. The hypovirulent strain E13 of C. parasitica was successfully grown on a malt (B15192052) extract, peptone, glucose, and agar (B569324) (MPGA) medium. acs.org The culture was maintained at 24°C in the dark for 14 days to facilitate the production and subsequent extraction of this compound. acs.org

General factors known to influence fungal secondary metabolism include:

Nutrient Availability: The composition of the growth medium, including carbon and nitrogen sources, is a critical factor. mdpi.com

pH: The acidity or alkalinity of the medium can impact enzymatic reactions essential for biosynthesis. wikipedia.org

Temperature: Fungi have optimal temperature ranges for growth and metabolite production. frontiersin.orgnih.gov

Light: The presence or absence of light can trigger or inhibit certain metabolic pathways. acs.org

Aeration: The availability of oxygen is crucial for the growth of aerobic fungi and their metabolic processes.

Biosynthesis and Metabolic Engineering of Cryphonectric Acid

Proposed Biosynthetic Pathways

The biosynthesis of cryphonectric acid is believed to follow a polyketide pathway, a common route for the synthesis of a wide array of secondary metabolites in fungi. nih.govwikipedia.org This process begins with simple precursor molecules that are sequentially assembled and modified by a suite of dedicated enzymes.

Precursor Compounds and Enzymatic Transformations

The initial building blocks for polyketide synthesis are typically acetyl-CoA and malonyl-CoA. mdpi.com These small carbon units are condensed in a repetitive fashion to build the carbon backbone of the this compound molecule. Following the assembly of the polyketide chain, a series of enzymatic transformations, including cyclization and oxidation, are necessary to yield the final structure of this compound. While the precise enzymatic steps for this compound are not fully elucidated, they are expected to involve a series of tailoring enzymes that modify the polyketide intermediate.

Involvement of Polyketide Synthase (PKS) Gene Clusters and Related Enzymes

At the heart of this compound biosynthesis is a Polyketide Synthase (PKS). wikipedia.orgmdpi.com PKSs are large, multi-domain enzymes that act as a molecular assembly line for constructing polyketides. wikipedia.orgnih.gov Fungal PKSs are typically iterative Type I PKSs, meaning a single large protein contains all the necessary catalytic domains to synthesize the polyketide backbone. mdpi.com These domains include a β-ketoacyl synthase (KS), a malonyl-CoA:acyl carrier protein transacylase (MAT), and an acyl carrier protein (ACP). mdpi.com

The genes encoding the PKS and the subsequent tailoring enzymes are often found physically clustered together on the fungal chromosome. mdpi.com This co-location facilitates the coordinated expression of all the genes required for the biosynthesis of a specific secondary metabolite. While the specific PKS gene cluster responsible for this compound production has not been definitively identified, transcriptomic studies of C. parasitica have revealed the differential expression of several PKS genes under conditions that may favor secondary metabolite production. nih.govfrontiersin.orgnih.gov

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level, influenced by various environmental cues and developmental stages of the fungus. Understanding this regulation is key to developing strategies for manipulating its biosynthesis.

Identification of Differentially Expressed Genes Associated with Secondary Metabolite Production

Transcriptomic analyses of C. parasitica have been instrumental in identifying genes that are differentially expressed during processes associated with secondary metabolism. nih.govfrontiersin.org For instance, studies on vegetative incompatibility, a self/non-self recognition process in fungi, have shown significant changes in the expression of genes involved in secondary metabolite production. nih.gov Similarly, infection of C. parasitica with the Cryphonectria hypovirus 1 (CHV1) has been shown to cause massive changes in both primary and secondary metabolism, affecting the expression of numerous genes. frontiersin.orgfrontiersin.org These studies provide a pool of candidate genes that may be involved in the regulation or direct biosynthesis of this compound.

Transcriptomic Analyses of Metabolic Pathways in Producer Organisms

Comprehensive transcriptomic studies, such as RNA-sequencing, have provided a global view of the metabolic pathways active in C. parasitica. frontiersin.orgnih.gov These analyses have revealed that pathways for the "biosynthesis of other secondary metabolites" are significantly enriched among differentially expressed genes under certain conditions, such as viral infection. frontiersin.orgfrontiersin.org Specifically, pathways related to the biosynthesis of alkaloids derived from terpenoids and polyketides have been shown to be affected. nih.gov Such analyses are crucial for pinpointing the specific metabolic networks that lead to the production of this compound and identifying key regulatory genes.

Strategies for Enhancing Production through Metabolic Engineering

The insights gained from biosynthetic and genetic studies open up avenues for enhancing the production of this compound through metabolic engineering. A combination of genetic, metabolic, and bioprocess engineering strategies can be employed to improve the yield of this valuable compound. mdpi.commdpi-res.com

Potential strategies include:

Overexpression of key biosynthetic genes: Once the specific PKS and tailoring enzyme genes for this compound are identified, their expression can be increased to boost production.

Manipulation of regulatory genes: Identifying and modifying the transcription factors that control the this compound biosynthetic gene cluster can lead to enhanced expression.

Optimization of culture conditions: Fine-tuning the growth medium and environmental parameters can create conditions that are more favorable for this compound synthesis.

Heterologous expression: The entire biosynthetic gene cluster for this compound could potentially be transferred to and expressed in a different host organism that is easier to cultivate or has a higher production capacity.

These metabolic engineering approaches hold promise for the sustainable and high-level production of this compound for various applications.

Biological Activities and Ecological Interactions of Cryphonectric Acid

Phytotoxic and Allelopathic Activities

Cryphonectric acid demonstrates notable phytotoxic properties, affecting plant growth and physiological processes. This inherent toxicity underlies its potential as an allelopathic agent, influencing the composition and health of plant communities.

One of the well-documented phytotoxic effects of this compound is the inhibition of plant growth, particularly root development. researchgate.netnih.govresearchgate.net Laboratory bioassays have demonstrated that this compound can significantly impede root growth in various plant species. nih.govresearchgate.net

Table 1: Summary of Phytotoxic Effects of this compound on Plant Growth

| Plant Species | Bioassay Type | Observed Effect | Reference |

|---|---|---|---|

| Tomato (Lycopersicon esculentum) | Seedling Assay | Inhibition of root growth | nih.gov |

| Maize (Zea mays) | Subapical Segments | Inhibition of root elongation | nih.gov |

This compound and its synthetic analogues have been shown to interfere with the photosynthetic machinery in both higher plants and algae. colab.wsresearchgate.netufv.brbvsalud.org Research using isolated spinach chloroplasts has revealed that these compounds can disrupt the photosynthetic electron transport chain. colab.wsbvsalud.orgbvsalud.org

While some analogues of this compound were found to be modest inhibitors of the basal electron transport rate, others acted as more effective uncouplers or energy transfer inhibitors. researchgate.netufv.br This interference with the light-dependent reactions of photosynthesis can lead to a reduction in the plant's ability to produce energy and fix carbon. colab.ws Furthermore, studies on the cyanobacterium Synechococcus elongatus showed that the addition of isobenzofuranone analogues of this compound to the culture medium inhibited algal growth. researchgate.netufv.brbvsalud.org The most potent of these derivatives were capable of completely suppressing algal growth at concentrations as low as 20 μM. researchgate.netufv.br This activity against algal systems highlights a broader impact on photosynthetic organisms. bvsalud.orgnih.gov

Table 2: Effects of this compound Analogues on Photosynthetic Systems

| System | Measured Effect | Concentration | Reference |

|---|---|---|---|

| Spinach Chloroplasts | Interference with electron transport chain | >50 μM for significant inhibition | colab.wsresearchgate.netufv.br |

| Synechococcus elongatus | Complete suppression of algal growth | 20 μM (for most active derivatives) | researchgate.netufv.br |

The phytotoxic properties of this compound, such as the inhibition of root growth and interference with photosynthesis, suggest its potential as an allelopathic compound. researchgate.net Allelopathy refers to the chemical inhibition of one organism by another, and in this context, this compound produced by C. parasitica could negatively affect surrounding plants. slu.seresearchgate.net

By releasing this compound into the environment, C. parasitica may gain a competitive advantage. The inhibition of root growth and photosynthetic capacity in nearby plants could weaken them, potentially making them more susceptible to infection by the pathogen or reducing their ability to compete for resources. nih.gov The production of such secondary metabolites is a known strategy used by various microorganisms to influence their immediate environment and interact with other organisms. mdpi.com While direct studies on the ecosystem-level allelopathic effects of this compound are limited, its demonstrated phytotoxicity provides a strong basis for its role in plant-fungus interactions. researchgate.net

Interference with Photosynthetic Processes in Plant and Algal Systems

Interactions within Fungal Systems

This compound is intrinsically linked to the metabolism of its producer, the ascomycete fungus Cryphonectria parasitica, the causal agent of chestnut blight. nih.govthegoodscentscompany.com

This compound is a secondary metabolite produced by C. parasitica. nih.gov Its production is part of the fungus's complex metabolic network. Investigations into the metabolites of a hypovirulent (less virulent) strain of C. parasitica led to the isolation and characterization of this compound as the most abundant secondary metabolite. nih.gov This indicates that its synthesis is a significant metabolic activity for the fungus, at least under certain conditions. The production of secondary metabolites in fungi is often linked to specific developmental stages or environmental cues and can play roles in pathogenicity and ecological competition. frontiersin.org The presence of hypoviruses, which reduce the virulence of C. parasitica, can alter the fungus's metabolic profile, including the production of various compounds. frontiersin.org

Metabolomic studies, which analyze the complete set of small-molecule metabolites in a biological sample, have consistently detected this compound in various strains of C. parasitica. researchgate.netresearchgate.netnih.gov These advanced analytical techniques have confirmed its status as a recurring metabolite of this fungal species. msstate.edu

Interestingly, a metabolomic study focusing on vegetative incompatibility—a self/non-self recognition process in fungi—detected mass features associated with this compound. researchgate.netresearchgate.netnih.gov However, in this particular study, its presence was not found to be specific to the vegetative incompatibility reaction, suggesting it is a more general metabolite produced by the fungus. researchgate.netresearchgate.netnih.gov The detection of this compound across different strains and under various conditions underscores its role as a characteristic component of the C. parasitica metabolome. researchgate.net

Influence of Hypoviral Infection on Fungal Metabolite Profiles

Infection of the chestnut blight fungus, Cryphonectria parasitica, by mycoviruses, particularly Cryphonectria hypovirus 1 (CHV1), profoundly alters the fungus's metabolic landscape. frontiersin.orgfrontiersin.orgnih.gov This phenomenon, known as hypovirulence, results in reduced pathogenicity and is accompanied by significant shifts in both primary and secondary metabolite production. frontiersin.orgnih.gov Transcriptomic and metabolomic analyses reveal that hypoviral infection triggers massive and specific changes in the fungal host's gene expression and metabolic pathways. frontiersin.orgnih.govnih.gov

Comprehensive transcriptome analysis of C. parasitica infected with CHV1 identified 1,023 differentially expressed genes, with 753 being upregulated and 270 downregulated. nih.govnih.gov Pathways related to the "biosynthesis of other secondary metabolites," "amino acid metabolism," and "carbohydrate metabolism" were significantly enriched among these altered genes. frontiersin.orgnih.govnih.gov This indicates that the virus specifically modulates host metabolic processes to induce the hypovirulent phenotype. frontiersin.org The changes are not random; rather, the response of C. parasitica to the virus appears specifically tailored, affecting a distinct set of primary and secondary metabolites. frontiersin.org

Metabolomic studies have confirmed these genetic findings, showing alterations in the levels of various amino acids (like methionine, alanine, and tyrosine), carbohydrates (such as glucose and galactose), and lipids. nih.govresearchgate.net Crucially, the production of various secondary metabolites, including alkaloids, terpenoids, and polyketides, is also impacted. nih.gov It is within this context of virally induced metabolic shifts that this compound is produced. This compound was identified and isolated from a hypovirulent (virus-infected) strain of C. parasitica, suggesting its production is linked to the fungal response to the hypovirus. frontiersin.orgnih.govnih.govresearchgate.net This suggests that the presence of the hypovirus acts as a trigger or modulator for the biosynthetic pathway leading to this compound and other minor metabolites. nih.govnih.gov

Ecological Role in Host-Pathogen Dynamics

This compound, as a secondary metabolite of C. parasitica, is situated within the complex ecological interactions between the fungus, its host chestnut trees (Castanea species), and co-infecting mycoviruses. The production of such metabolites is often a key factor in the outcomes of host-pathogen encounters and competition with other microbes.

Currently, there is no direct evidence from studies examining the effect of purified this compound on Castanea tissues. researchgate.net Therefore, its precise contribution to the disease cycle or to the establishment of a compatible interaction with the host is not fully understood. researchgate.net However, research on synthetic analogues of this compound provides some initial clues. A study using isobenzofuran-1(3H)-ones, which are structurally analogous to this compound, found that these compounds interfered with the photosynthetic apparatus in spinach (Spinacia oleracea). researchgate.net While this finding in a different plant species cannot be directly extrapolated to the Castanea-C. parasitica interaction, it suggests a potential phytotoxic activity for this class of compounds. researchgate.net The lack of studies on the direct impact of this compound on chestnut hosts represents a significant knowledge gap in understanding the chemical ecology of chestnut blight. researchgate.net

Fungi produce a vast and diverse arsenal (B13267) of secondary metabolites, which are low-molecular-weight compounds not essential for primary growth but crucial for adaptation, defense, and interaction with other organisms. frontiersin.orgmdpi.com These compounds are typically classified into major groups such as polyketides, non-ribosomal peptides, terpenoids, and alkaloids. frontiersin.orgmdpi.com this compound belongs to this complex chemical network within C. parasitica.

Investigations into the metabolome of a hypovirulent strain of C. parasitica led to the isolation of this compound as the most abundant secondary metabolite. nih.gov Alongside it, several other compounds were identified, including diaporthin (B88546), (+)-orthosporin, and L-p-hydroxyphenyllactic acid. nih.gov Diaporthin is notable as it is a known phytotoxic compound produced by both virulent and hypovirulent strains of the fungus. nih.gov The co-production of these varied metabolites indicates that this compound is part of a suite of compounds whose biosynthesis is regulated under specific conditions, such as hypoviral infection. nih.gov

Furthermore, metabolomic profiling of C. parasitica during vegetative incompatibility—a process that can restrict the spread of hypoviruses—detected mass features associated with this compound. researchgate.net In this context, its presence was noted alongside other known fungal secondary metabolites like skyrin (B155860) and rugulosin, although its production was not found to be specific to the incompatibility reaction itself. researchgate.net This suggests that the biosynthetic pathway for this compound is integrated into the fungus's general metabolic network and can be activated by various stimuli, not just viral infection. The study of these networks is essential for understanding the sophisticated chemical strategies fungi employ to navigate their ecological niches.

Chemical Synthesis and Derivatives of Cryphonectric Acid

Total Synthesis Approaches to Cryphonectric Acid

The total synthesis of this compound presents notable challenges, particularly in constructing the sterically hindered 3-arylphthalide core. mdpi.comnih.gov An early reported synthesis was achieved by Mal, Pahari, and De in 2007. nih.goviitkgp.ac.in

Initial attempts to synthesize this compound using a Wittig rearrangement–cyclisation approach proved to be unviable. mdpi.com The strategy, which targeted a late-stage oxidation of a methyl group to form the required carboxylic acid, failed during the alkylation step. mdpi.comnih.gov The significant steric hindrance caused by the 2,6-disubstituted aryl group on the phthalide (B148349) scaffold was identified as the primary reason for the failure of this route. mdpi.comnih.gov

A successful and regiospecific synthesis was later developed, providing a viable pathway to this compound and its analogue, isopestacin. nih.goviitkgp.ac.in This highlights the critical importance of selecting a synthetic strategy that can overcome the steric demands of the target molecule.

The core of this compound is a phthalide, or isobenzofuranone, structure. researchgate.netrsc.org The development of methods for the regiospecific synthesis of 3-substituted phthalides is crucial for accessing this class of compounds. nih.goviitkgp.ac.in One successful approach focused on the specific construction of 3-(2,6-dihydroxyphenyl)phthalides, which serves as a key intermediate for both this compound and isopestacin. nih.goviitkgp.ac.in

General methodologies for phthalide synthesis have also been explored, including transition-metal-mediated approaches. Rhodium(III)-catalyzed reactions, for instance, can build the phthalide skeleton through the C-H activation and cyclization of aromatic acids with alkenes. researchgate.net Another method involves a palladium-free, copper-catalyzed domino Sonogashira coupling followed by a 5-exo-dig cyclization to form the phthalide ring from ortho-bromobenzoic acids and terminal alkynes. rsc.org These methods provide alternative strategies for constructing the diverse and useful phthalide core. rsc.orgresearchgate.net

Key Synthetic Methodologies and Strategic Considerations

Design and Synthesis of Analogues and Derivatives

Following the initial isolation and synthesis of this compound, significant research has focused on creating synthetic analogues to probe and enhance its biological activity. researchgate.netbvsalud.orgbvsalud.org These studies involve systematic modifications of the core isobenzofuranone structure. The synthesis of these derivatives is often achieved through multi-step reactions, including condensation, aromatization, and acetylation. researchgate.netbvsalud.orgdntb.gov.uaresearchgate.net

Structure-activity relationship (SAR) analysis investigates how a molecule's chemical structure correlates with its biological function. wikipedia.org For this compound analogues, SAR studies have been crucial in identifying the chemical groups responsible for their biological effects, such as herbicidal and antileishmanial activities. researchgate.netmdpi.com

Several studies have synthesized series of isobenzofuran-1(3H)-ones to evaluate their effects on biological systems, such as the photosynthetic apparatus in spinach chloroplasts. researchgate.netbvsalud.org These analogues interfere with the photosynthetic machinery through at least two distinct mechanisms: some inhibit the basal electron transport rate, while others act as uncouplers or energy transfer inhibitors with significantly higher effectiveness. researchgate.netbvsalud.org Quantitative structure-activity relationship (QSAR) studies revealed that the most potent compounds are those with a greater ability to accept electrons. bvsalud.org However, attempts to synthesize new analogues with strong electron-withdrawing nitro groups led to the formation of novel cyclopent-4-ene-1,3-diones, which themselves proved to be a new class of photosynthesis inhibitors. bvsalud.org

The tables below summarize key findings from SAR studies on synthetic analogues of this compound.

Table 1: SAR of this compound Analogues for Herbicidal Activity This table outlines the relationship between structural modifications and the observed herbicidal or photosynthesis-inhibiting effects.

| Structural Modification | Position of Substituent | Effect on Activity | Reference |

| Strong electron-donating groups (e.g., -OH, -OMe) | Benzylidene ring | Low activity | researchgate.net |

| Heterocyclic groups (e.g., N-methylpyrrole, furan, thiophene) | Benzylidene ring | Moderate herbicidal effect | researchgate.net |

| Strong electron-withdrawing group (e.g., -NO₂) | Benzylidene ring | Led to different compound class (cyclopent-4-ene-1,3-diones) with inhibitory activity | bvsalud.org |

| General substitution | Ortho-position on benzylidene ring | Outperformed meta- and para-substituted derivatives | researchgate.net |

Table 2: SAR of this compound Analogues for Antileishmanial Activity This table details the structural features that correlate with efficacy against Leishmania infantum chagasi.

| Structural Feature | Position of Substituent | Effect on Activity | Reference |

| Aromatic ring | C-3 of isobenzofuranone nucleus | Essential for highest efficacy | mdpi.com |

| Oxygenation (e.g., -OH, -OAc) | C-2' and C-6' of the C-3 aromatic ring | Important structural feature for activity | mdpi.com |

| Alkyl group (isopropyl) | C-4' of the C-3 aromatic ring | Contributes to the most potent antileishmanial activity | mdpi.com |

The isobenzofuranone (or phthalide) unit is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. researchgate.net Research has extended beyond simple substitutions to include significant modifications of this core structure. C-3 functionalized phthalides have been a major focus, with various cyclic and acyclic 1,3-diketones being condensed with phthalaldehydic acid to generate a wide range of derivatives. dntb.gov.uaresearchgate.netmdpi.com

Further exploration has led to the creation of ketone-isobenzofuranone hybrids. researchgate.net These hybrid molecules have been evaluated for herbicidal activity, with the results contributing to a deeper understanding of the SAR for this class of compounds. researchgate.net The synthesis of these diverse scaffolds allows for a broad screening of biological activities and helps to identify new potential applications for isobenzofuranone-based molecules. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies of Synthetic Analogues

Impact of Synthetic Research on Understanding Biological Mechanisms

Synthetic research on this compound and its analogues has been pivotal in understanding their mechanisms of biological action. While the natural role of this compound in the context of the chestnut blight fungus Cryphonectria parasitica is not fully understood, the study of synthetic derivatives has provided significant insights. researchgate.net

By designing and testing a variety of analogues, researchers have been able to probe their interactions with specific biological targets. researchgate.netbvsalud.org For example, studies using synthetic isobenzofuranones demonstrated that they can interfere with photosynthesis in isolated spinach chloroplasts and inhibit the growth of the cyanobacterium Synechococcus elongatus. researchgate.netbvsalud.org These findings suggest that the isobenzofuranone scaffold could be exploited for the design of new herbicides. researchgate.net The most active derivatives were capable of completely suppressing algal growth at a concentration of 20 µM. researchgate.netbvsalud.org This targeted approach, enabled by chemical synthesis, allows for the systematic investigation of how specific structural features relate to a particular biological outcome, thereby clarifying the compound's mechanism of action.

Advanced Analytical Methodologies for Cryphonectric Acid Investigation

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and identifying the functional groups of cryphonectric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural determination of organic molecules like this compound. ox.ac.uknih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. ox.ac.uknih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. oxinst.com

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shift), and how they are coupled to neighboring protons (spin-spin splitting). nih.govoxinst.com The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. unesp.br

2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivities between atoms. libretexts.org COSY identifies protons that are coupled to each other, while HSQC correlates directly bonded proton and carbon atoms. libretexts.org The HMBC experiment is particularly powerful as it reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different molecular fragments. ox.ac.ukoxinst.com

Table 1: Representative NMR Data for this compound Analogs

| Technique | Observed Chemical Shifts (δ) and Couplings (J) | Interpretation |

| ¹H NMR | Signals in the aromatic region, aliphatic region, and potentially a signal for a carboxylic acid proton. oxinst.com | Indicates the presence of a phenyl ring, alkyl chains, and a carboxylic acid functional group. |

| ¹³C NMR | Resonances corresponding to aromatic carbons, aliphatic carbons, and a carbonyl carbon. unesp.br | Confirms the carbon framework of the molecule, including the benzene (B151609) ring and the carboxylic acid group. |

| COSY | Cross-peaks indicating coupling between adjacent protons in the alkyl chains and within the aromatic ring. libretexts.org | Helps to establish the sequence of protons in the aliphatic portions and their positions on the aromatic ring. |

| HSQC | Correlations between proton signals and their directly attached carbon signals. | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Long-range correlations from protons to carbons two or three bonds away. For example, correlations from benzylic protons to aromatic and carbonyl carbons. ox.ac.ukoxinst.com | Crucial for linking the different structural fragments together to form the complete molecule. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. jeolusa.com It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). scioninstruments.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. jeolusa.comresearchgate.netnih.gov

In addition to providing the molecular weight, MS provides valuable structural information through the analysis of fragmentation patterns. savemyexams.com When a molecule is ionized, it can break apart into smaller, characteristic fragment ions. gatech.edu The pattern of these fragments serves as a "molecular fingerprint" that can help to identify the compound and elucidate its structure. libretexts.org For a carboxylic acid like this compound, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45). libretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

| MS Technique | Information Obtained | Example m/z Values (Hypothetical) |

| High-Resolution MS (HRMS) | Precise molecular mass and elemental composition. jeolusa.com | [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of this compound. |

| Tandem MS (MS/MS) | Fragmentation pattern for structural confirmation. researchgate.net | Molecular ion peak, peaks corresponding to the loss of H₂O, CO, and other characteristic fragments. savemyexams.comlibretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. specac.com The resulting IR spectrum shows absorption bands at characteristic wavenumbers, which correspond to specific functional groups. vscht.cz

For this compound, which is a carboxylic acid, the IR spectrum would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. specac.comspectroscopyonline.com Additionally, a strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration would be a key indicator of the carboxylic acid functionality. spectroscopyonline.commasterorganicchemistry.com Other bands corresponding to C-H and C=C stretching and bending vibrations from the aromatic and aliphatic parts of the molecule would also be present. specac.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| C=O (Carbonyl) | 1700 - 1730 | Strong, Sharp |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. measurlabs.com It is particularly well-suited for the analysis of non-volatile compounds like this compound. researchgate.netresearchgate.net In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure. measurlabs.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. pharmagrowthhub.com

For this compound, a reversed-phase HPLC method, likely using a C18 column, would be appropriate. wjpmr.com The mobile phase would typically consist of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol. wjpmr.comoiv.int The separation can be optimized by adjusting the composition of the mobile phase (gradient elution) and the flow rate. chromatographyonline.com Detection is commonly achieved using a UV detector, as the aromatic ring in this compound will absorb UV light. measurlabs.com By comparing the retention time of the peak in the sample to that of a known standard, this compound can be identified. oiv.int The area of the peak is proportional to the concentration, allowing for quantification. oiv.int HPLC is also crucial for assessing the purity of isolated or synthesized this compound. rsc.org

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Description |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of aqueous acid (e.g., formic or acetic acid) and organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Temperature | Often ambient, but can be controlled |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling (if applicable to derivatives)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.com It is primarily used for the analysis of volatile and thermally stable compounds. scioninstruments.com Since this compound is a carboxylic acid and likely not sufficiently volatile for direct GC analysis, a derivatization step is usually required. semanticscholar.orgresearchgate.net

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. semanticscholar.org For a carboxylic acid like this compound, a common derivatization method is esterification, for example, to form a methyl ester. mdpi.com This derivative can then be readily analyzed by GC-MS. jeol.com The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase in the GC column. scioninstruments.com The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected, providing both qualitative and quantitative information. mdpi.com While not a primary method for the direct analysis of this compound, GC-MS of its derivatives can be valuable for metabolic profiling studies. mdpi.comdntb.gov.ua

Metabolomic and Transcriptomic Integration for Comprehensive Analysis

The integration of metabolomic and transcriptomic data provides a powerful approach to unraveling the complex regulatory networks governing the biosynthesis of secondary metabolites, including this compound, in fungi such as Cryphonectria parasitica. This dual-omics strategy allows for a more holistic understanding by simultaneously analyzing gene expression (the transcriptome) and the resulting biochemical products (the metabolome), thereby bridging the gap between genetic potential and metabolic phenotype.

In the context of C. parasitica, studies have shown that various stimuli, such as vegetative incompatibility (VI), hypovirus infection, and mutations in signaling pathways, can lead to significant remodeling of both the transcriptome and the metabolome. researchgate.netnih.govnih.govnih.gov While mass features associated with this compound have been detected in metabolomic studies of C. parasitica, they were not found to be specifically associated with vegetative incompatibility. researchgate.netnih.gov However, these analyses have laid the groundwork for future integrated studies focused specifically on the regulation of this compound.

Transcriptomic analyses of C. parasitica have identified numerous differentially expressed genes (DEGs) under various conditions. For instance, in response to infection with the Cryphonectria hypovirus 1 (CHV1), a total of 1,023 DEGs were identified, with 753 being upregulated and 270 downregulated. nih.gov Similarly, comparative transcriptomic analysis of mutants in the MAPK signaling pathway revealed a large number of DEGs related to various cellular processes, including the biosynthesis of secondary metabolites. nih.gov

Key pathways that are consistently enriched in these transcriptomic studies include those for the "biosynthesis of other secondary metabolites," "amino acid metabolism," "carbohydrate metabolism," and "translation". nih.govnih.gov These findings suggest that the regulation of secondary metabolism is intricately linked with primary metabolic pathways that provide the necessary precursors and energy. For example, the upregulation of genes involved in the degradation of branched-chain amino acids can lead to an increase in acyl-CoA derivatives, which are often precursors for polyketide synthesis. nih.gov

The integration of these transcriptomic datasets with metabolomic data allows for the correlation of specific gene expression profiles with the abundance of particular metabolites. Although a direct and exclusive correlation for this compound is yet to be fully elucidated, the principle has been demonstrated for other secondary metabolites in C. parasitica. For example, during VI, transcriptomic data indicated a remodeling of secondary metabolite profiles, which was supported by metabolomic analysis that identified VI-associated secondary metabolites like novel forms of calbistrin and decumbenone B. researchgate.netnih.gov

A hypothetical integrated analysis for this compound would involve identifying the biosynthetic gene cluster responsible for its production. By analyzing the transcriptome under conditions of high and low this compound production, researchers can identify co-regulated genes within this cluster and potential transcription factors that control their expression. The corresponding metabolomic analysis would then confirm the levels of this compound and its intermediates, providing a direct link between gene expression and metabolite production.

The table below illustrates the types of data that can be generated from an integrated metabolomic and transcriptomic analysis focused on this compound and related pathways in C. parasitica.

Table 1: Illustrative Data from Integrated Metabolomic and Transcriptomic Analysis of Cryphonectria parasitica

| Data Type | Observation | Implication for this compound Biosynthesis |

| Transcriptomics | Upregulation of a putative polyketide synthase (PKS) gene cluster. | This cluster may be the biosynthetic gene cluster for this compound. |

| Differential expression of transcription factor genes (e.g., MYB, bHLH). mdpi.com | These transcription factors could be key regulators of the this compound biosynthetic pathway. | |

| Changes in expression of genes related to primary metabolism (e.g., glycolysis, amino acid degradation). nih.gov | Altered precursor supply (e.g., acetyl-CoA, malonyl-CoA) for this compound synthesis. | |

| Metabolomics | Increased levels of this compound. | Confirms the output of the biosynthetic pathway under specific conditions. |

| Detection of putative biosynthetic intermediates. | Helps to elucidate the step-by-step enzymatic reactions in the pathway. | |

| Altered levels of primary metabolites (e.g., glucose, amino acids). frontiersin.org | Correlates with transcriptomic data on primary metabolism and precursor availability. | |

| Integrated Analysis | Positive correlation between the expression of the PKS gene cluster and this compound levels. | Strengthens the evidence for the role of this gene cluster in this compound biosynthesis. |

| Co-expression networks linking transcription factors with biosynthetic genes and metabolite levels. asm.orgmdpi.com | Reveals the regulatory network controlling the production of this compound. |

Such integrated analyses are crucial for a comprehensive understanding of how environmental and genetic factors influence the production of this compound. By linking the transcriptome to the metabolome, researchers can move beyond simple detection to understanding the intricate regulatory mechanisms at play.

Future Research Directions and Translational Opportunities

Elucidation of Uncharacterized Biological Roles and Molecular Targets

Although identified as a secondary metabolite, the full spectrum of cryphonectric acid's biological activities is far from understood. researchgate.net While it has been detected in cultures of C. parasitica, its specific role in the fungus's lifecycle and its interactions with its host and other organisms is not well-defined. researchgate.net Future research should focus on identifying the specific molecular targets of this compound within plant and fungal cells. Investigating its potential as an inhibitor of specific enzymes, a disruptor of cellular signaling pathways, or a modulator of gene expression could reveal novel functionalities. Techniques such as affinity chromatography, proteomics, and genetic screening of mutant libraries could be employed to pinpoint its direct binding partners and cellular pathways affected by its presence.

Advanced Studies in Biosynthetic Pathway Enzymes and Regulatory Networks

The biosynthesis of fungal secondary metabolites like this compound often involves a series of enzymatic reactions orchestrated by gene clusters. researchgate.net While this compound is known to be a polyketide, the specific enzymes—polyketide synthases (PKS), tailoring enzymes like oxidases and transferases—responsible for its complete synthesis have not been fully characterized. researchgate.netmdpi.com Future work should aim to identify and functionally characterize the entire this compound biosynthetic gene cluster. This would involve genomic sequencing, gene knockout studies, and heterologous expression of the biosynthetic genes in a host organism like yeast to reconstitute the pathway. mdpi.comnih.gov Understanding the regulatory networks that control the expression of these genes, including the influence of environmental cues and the presence of other organisms, is also a critical area for investigation. frontiersin.org Transcriptomic analyses under different growth conditions can provide insights into how the production of this compound is regulated. frontiersin.org

Development of Novel Analytical Techniques for In Situ Detection

Current methods for detecting and quantifying this compound typically involve extraction from fungal cultures followed by analytical techniques like chromatography and mass spectrometry. nih.gov A significant advancement would be the development of novel methods for the in situ detection of this compound directly within its natural environment, such as on the surface of an infected chestnut tree. frontiersin.org Techniques like ambient ionization mass spectrometry, including methods like the droplet-liquid microjunction-surface sampling probe (droplet-LMJ-SSP), could be adapted for this purpose. acs.orgresearchgate.net Such techniques would provide invaluable spatial and temporal information about the production and distribution of the compound during fungal growth and interaction with its host, which is lost during traditional extraction processes. frontiersin.orgacs.orgresearchgate.net This could help to elucidate its role in the infection process and in interspecific fungal interactions. frontiersin.org

Exploration of this compound and Analogues for Bio-Agrochemical Applications (e.g., Herbicide Discovery)

Natural products are a rich source of new chemical scaffolds for the development of pesticides. researchgate.net this compound and its synthetic analogues have already shown promise in this area. researchgate.netufv.bracs.orgbvsalud.org Studies on synthetic analogues of this compound, specifically isobenzofuran-1(3H)-ones, have demonstrated that these compounds can interfere with the photosynthetic apparatus in plants. researchgate.netacs.org Some of these analogues have shown herbicidal activity against weeds like Chinese amaranth (B1665344) and barnyard grass. researchgate.netresearchgate.net The effectiveness of these compounds appears to be dependent on the type and position of substituents on the aromatic ring. researchgate.netresearchgate.net

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a wider range of this compound analogues to optimize herbicidal potency and selectivity. researchgate.net

Mode of Action Studies: Investigating the precise molecular target of these compounds within the photosynthetic machinery or other essential plant processes. researchgate.netufv.br

Broad-Spectrum and Selective Herbicidal Activity: Evaluating the efficacy of promising analogues against a broader range of weed species while assessing their safety for crop plants.

This line of research could lead to the development of new, environmentally safer herbicides with novel modes of action. researchgate.net

Role in Fungal-Plant Communication and Defense Mechanisms

The interaction between Cryphonectria parasitica and its host, the American chestnut (Castanea dentata), is a complex biological battle. The fungus secretes various molecules, including oxalic acid, to break down host tissues and suppress defense responses. nih.govnih.gov The American chestnut, having not co-evolved with the pathogen, lacks effective defense mechanisms. tsusinvasives.org The precise role of this compound in this intricate communication and warfare is a key area for future study.

It is plausible that this compound acts as a signaling molecule or a virulence factor. nih.gov Research should investigate whether this compound:

Influences the expression of plant defense genes.

Interferes with the plant's ability to recognize the pathogen.

Acts synergistically with other fungal virulence factors like oxalic acid. nih.gov

Understanding its role in this context could provide new strategies for managing chestnut blight, potentially by developing inhibitors of its activity or by engineering chestnut trees to better defend against its effects. The "wood-wide web," the underground network of mycorrhizal fungi that connects plants, is known to be a conduit for chemical communication, including warning signals about pests and pathogens. sciencealert.comsci.newsawkwardbotany.com It is conceivable that this compound could play a role in these complex underground interactions, a hypothesis that warrants further investigation.

Further Investigations into its Ecological Impact and Ecosystem Dynamics

The introduction of Cryphonectria parasitica and its associated metabolites has had a devastating ecological impact, particularly on the American chestnut forests. tsusinvasives.orgresearchgate.net While the primary impact is the death of chestnut trees, the broader ecological consequences of introducing a novel secondary metabolite like this compound into the ecosystem are largely unknown.

Future ecological research could explore:

The effect of this compound on soil microbial communities.

Its potential for persistence and accumulation in the soil and its subsequent impact on other plant species.

Its role in mediating interactions between C. parasitica and other fungi or microorganisms in the environment.

A deeper understanding of the ecological footprint of this compound is crucial for assessing the long-term consequences of chestnut blight and for developing holistic ecosystem management strategies.

Q & A

Q. What experimental methodologies are essential for elucidating the structure of cryphonectric acid?

To confirm the structure of this compound (C₁₈H₁₆O₈), researchers employ a combination of nuclear magnetic resonance (NMR) and nuclear Overhauser effect (NOE) spectroscopy. For example, irradiation of H-2' and H-6' in this compound revealed three-bond couplings to C-7', confirming the carboxylic moiety's position at C-1'. Mutual NOEs between H-7 and H₂-1 further validated the lactone ring configuration and stereochemical arrangement . Additional validation involves chemical derivatization (e.g., diazomethane esterification) followed by spectroscopic comparison with synthesized analogs .

Q. How can this compound be synthesized and purified for initial bioactivity studies?

this compound is isolated from fungal cultures (e.g., Cryphonectria parasitica strain E13) via solvent extraction (ethyl acetate) and chromatographic purification (silica gel column). Structural confirmation requires iterative synthesis steps:

- Methylation : Reaction with diazomethane yields ester derivatives (e.g., compound 3 in ).

- Reduction : Treatment with lithium aluminum hydride (LAH) opens the lactone moiety, producing trihydroxy derivatives (compound 6) . Purity is assessed via HPLC-UV and mass spectrometry, with ≥95% purity required for bioassays.

Q. What preliminary bioassays are used to screen this compound's biological activity?

Initial screening involves:

- Tomato seedling bioassay : Evaluates phytotoxic effects (e.g., necrosis, growth inhibition). This compound (100 µM) completely inhibits seedling formation .

- Maize root elongation assay : Measures growth modulation. At 0.2 mM, this compound increases root length by 16%, suggesting hormetic effects . Controls include solvent-only treatments and comparative analysis with analogs like diaporthin.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity across plant models?

Contradictory results (e.g., inhibition in tomato vs. stimulation in maize) require:

- Dose-response curves : Test concentrations spanning 1 nM–1 mM to identify hormetic thresholds.

- Species-specific receptor analysis : Use transcriptomics to compare target pathways (e.g., auxin signaling in maize).

- Metabolite profiling : Identify plant-specific detoxification products via LC-MS . Contradictions may arise from differential cell wall permeability or metabolic activation, necessitating tissue-specific uptake studies .

Q. What strategies ensure reproducibility in this compound’s stereochemical analysis?

The racemic nature of C-7 and atropisomerism due to steric hindrance at C7-C4' complicates reproducibility. Mitigation strategies include:

- Temperature-controlled NMR : Heating samples to 50°C reduces signal broadening caused by dynamic stereoisomerism .

- Circular dichroism (CD) : Monitor optical activity over time to account for atropisomer equilibration.

- Chiral chromatography : Separate enantiomers using amylose-based columns prior to bioassays .

Q. How should researchers design experiments to validate this compound’s proposed mechanism of action?

A robust experimental framework includes:

- Hypothesis-driven controls : Compare this compound with structurally related compounds (e.g., norwedelic acid) to isolate functional groups responsible for activity .

- Genetic knockouts : Use CRISPR/Cas9-edited plant lines lacking putative target genes (e.g., auxin transporters).

- Time-series data : Collect measurements at 12-hour intervals to capture dynamic responses in root elongation assays .

Data Analysis and Interpretation

Q. How can researchers address uncertainties in quantifying this compound’s bioactivity?

- Error propagation analysis : Calculate uncertainties from instrument precision (e.g., ±2% in HPLC) and biological variability (e.g., ±15% in seedling growth).

- Statistical modeling : Apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring p < 0.05 significance .

- Replicate design : Use ≥3 biological replicates per condition to minimize Type I/II errors .

Q. What advanced techniques clarify this compound’s atropisomerism and optical activity?

- Dynamic NMR (DNMR) : Resolve rate constants for stereoisomer interconversion.

- X-ray crystallography : Determine absolute configuration of stable conformers.

- Computational modeling : Simulate energy barriers between atropisomers using DFT (density functional theory) .

Comparative Bioactivity Table

| Assay | Concentration | Effect | Reference |

|---|---|---|---|

| Tomato seedling growth | 100 µM | 100% inhibition | |

| Maize root elongation | 0.2 mM | 16% increase | |

| Diaporthin (comparator) | 10 µM | 50% inhibition (tomato) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.